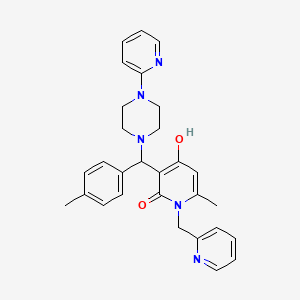
1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of two benzenesulfonyl groups attached to an azetidine ring
Méthodes De Préparation
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the azetidine ring, followed by the introduction of the benzenesulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols, depending on the reagents and conditions used.
Substitution: The benzenesulfonyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups, forming new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of specific biological pathways. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3,4-dimethylbenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine include other azetidine derivatives with different substituents on the benzenesulfonyl groups. These compounds may exhibit varying degrees of reactivity and biological activity, depending on the nature and position of the substituents. For example:
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)azetidine: Similar structure but with a chlorine substituent, potentially altering its reactivity and biological interactions.
1-(3,4-Dimethylbenzenesulfonyl)-3-(4-nitrobenzenesulfonyl)azetidine: The presence of a nitro group may enhance its electron-withdrawing properties, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-13-4-7-17(10-14(13)2)26(22,23)19-11-18(12-19)25(20,21)16-8-5-15(24-3)6-9-16/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJTYMMIDHIKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2959867.png)
![N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2959868.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)


![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)


![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)
![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959888.png)
![2-methoxy-4,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2959890.png)
